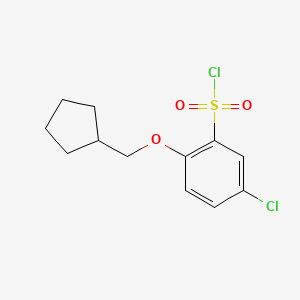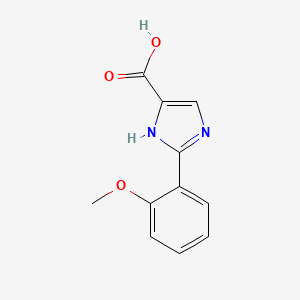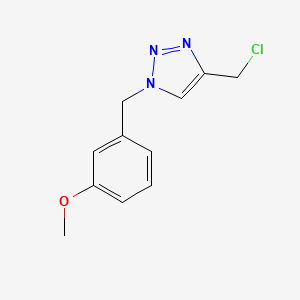![molecular formula C14H20N2O3 B1453962 2-[4-(4-Methoxyphenyl)piperazin-1-yl]propansäure CAS No. 1039993-12-8](/img/structure/B1453962.png)
2-[4-(4-Methoxyphenyl)piperazin-1-yl]propansäure
Übersicht
Beschreibung
2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid is a useful research compound. Its molecular formula is C14H20N2O3 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Alpha1-Adrenorezeptor-Antagonismus
Therapeutisches Potenzial: Diese Verbindung hat sich als vielversprechend als Ligand für Alpha1-Adrenorezeptoren erwiesen, die wichtige Ziele für die Behandlung verschiedener neurologischer Erkrankungen sind . Die Alpha1-Adrenorezeptoren sind an der Kontraktion der glatten Muskulatur in Blutgefäßen, den unteren Harnwegen und der Prostata beteiligt. Sie werden auch mit neurodegenerativen und psychiatrischen Erkrankungen in Verbindung gebracht, was sie zu einem zentralen Schwerpunkt der CNS-Medikamentenentwicklung macht .
Herz-Kreislauf-Erkrankungen
Behandlung von Herz-Kreislauf-Erkrankungen: Die Blockade von Alpha1-Adrenorezeptoren ist eine therapeutische Strategie für zahlreiche Herz-Kreislauf-Erkrankungen, darunter Herzhypertrophie, Herzinsuffizienz, Bluthochdruck und Angina pectoris . Verbindungen wie 2-[4-(4-Methoxyphenyl)piperazin-1-yl]propansäure könnten bei der Entwicklung von Behandlungen für diese Erkrankungen von Vorteil sein.
Psychiatrische und neurodegenerative Erkrankungen
CNS-Medikamentenentwicklung: Die Interaktion der Verbindung mit Alpha1-Adrenorezeptoren deutet auf mögliche Anwendungen bei der Behandlung psychiatrischer Erkrankungen und neurodegenerativer Erkrankungen wie Depression und Alzheimer-Krankheit hin, da die Rezeptoren eine Rolle bei der Neurotransmitterregulation spielen .
Urologische Anwendungen
Gutartige Prostatahyperplasie: Alpha1-Adrenorezeptoren werden auch zur Behandlung der gutartigen Prostatahyperplasie, einer häufigen Erkrankung bei älteren Männern, angesteuert. Antagonisten dieser Rezeptoren können helfen, die Symptome zu lindern, indem sie die glatte Muskulatur in den unteren Harnwegen entspannen .
Atemwegserkrankungen
Asthma und Anaphylaxie: Die Alpha1-Adrenorezeptoren spielen eine Rolle in der glatten Muskelfunktion des Atmungssystems. Antagonisten können bei der Behandlung von Atemwegserkrankungen wie Asthma und Anaphylaxie eingesetzt werden, wo eine Muskelentspannung die Atmung erleichtern kann .
Stoffwechselstörungen
Hyperthyreose: Die Regulierung von Alpha1-Adrenorezeptoren hat Auswirkungen auf die Behandlung von Stoffwechselstörungen wie Hyperthyreose, bei der das sympathische Nervensystem überaktiv ist .
Wirkmechanismus
Target of Action
The primary target of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have three different subtypes: α1A-, α1B-, and α1D-ARs . They play a crucial role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid interacts with its targets, the alpha1-adrenergic receptors, by binding to them . This interaction can lead to changes in the receptor’s function, which can result in various physiological effects .
Biochemical Pathways
The alpha1-adrenergic receptors, the targets of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid, are associated with numerous neurodegenerative and psychiatric conditions . Therefore, the compound’s action can potentially affect the biochemical pathways related to these conditions .
Pharmacokinetics
The pharmacokinetic properties of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid, including its absorption, distribution, metabolism, and excretion (ADME), have been studied . These properties can significantly impact the compound’s bioavailability .
Result of Action
The molecular and cellular effects of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid’s action are primarily related to its interaction with the alpha1-adrenergic receptors . By binding to these receptors, the compound can potentially influence their function and subsequently affect the physiological processes they are involved in .
Biochemische Analyse
Biochemical Properties
2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . The nature of these interactions includes binding to the receptor sites, leading to either activation or inhibition of the receptor’s function.
Cellular Effects
2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid influences various types of cells and cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the viability of MCF-10A cells, a non-tumorigenic epithelial cell line, with specific IC50 values . Additionally, it can modulate cell signaling pathways by interacting with alpha1-adrenergic receptors, leading to changes in gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to bind to alpha1-adrenergic receptors, leading to either activation or inhibition of these receptors . This binding can result in downstream effects on gene expression and cellular function, including the modulation of signaling pathways and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its stability under normal storage conditions
Dosage Effects in Animal Models
The effects of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed. For instance, specific dosages have been shown to produce loss of cell viability in MCF-10A cells . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Transport and Distribution
The transport and distribution of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid within cells and tissues involve interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific tissues . Understanding these processes is essential for developing targeted therapies and improving the compound’s efficacy.
Eigenschaften
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-11(14(17)18)15-7-9-16(10-8-15)12-3-5-13(19-2)6-4-12/h3-6,11H,7-10H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUNSBMYUKGODG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCN(CC1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


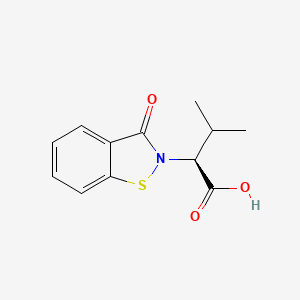
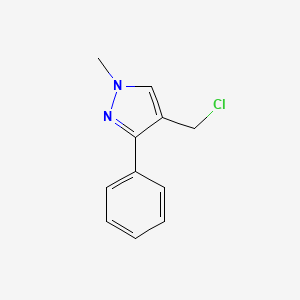
![7-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1453883.png)
![4-[3-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid](/img/structure/B1453884.png)
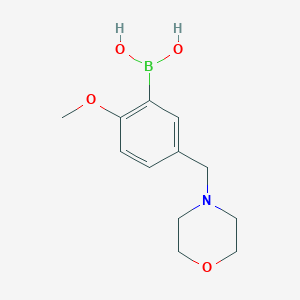
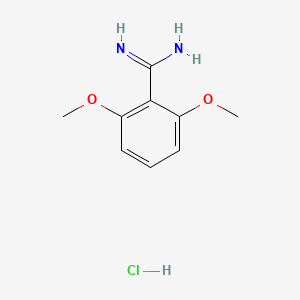

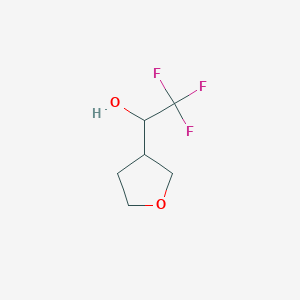
amine](/img/structure/B1453892.png)
![1-[(Piperidin-4-yl)methyl]imidazolidin-2-one](/img/structure/B1453896.png)
